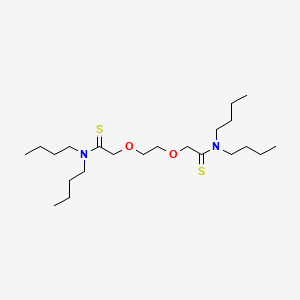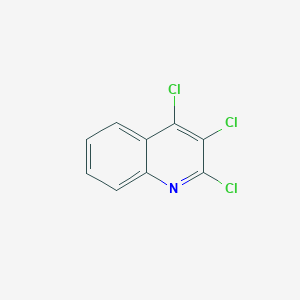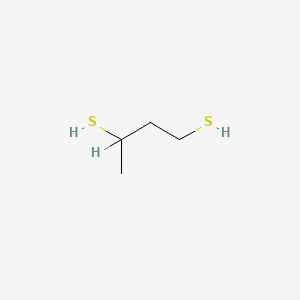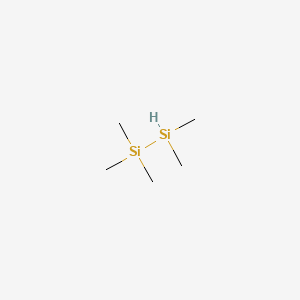
Pentamethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamethyldisilane, also known as 1,1,1,2,2-Pentamethyldisilane, is a chemical compound with the linear formula (CH3)3SiSi(CH3)2H . It has a molecular weight of 132.35 .
Molecular Structure Analysis
The molecular structure of Pentamethyldisilane is represented by the SMILES string [H]Si©Si©C . The InChI key is FHQRQPAFALORSL-UHFFFAOYSA-N .Chemical Reactions Analysis
Pentamethyldisilane undergoes pyrolysis, resulting in the formation of trimethylsilane and heptamethyltrisilane as the major products . This reaction is supported by detailed analytical data at a variety of times and temperatures in the range 591–639 K .Physical And Chemical Properties Analysis
Pentamethyldisilane is a liquid with a refractive index n20/D 1.4240 (lit.) . It has a boiling point of 98-99 °C (lit.) and a density of 0.722 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Pentamethyldisilane: A Comprehensive Analysis of Scientific Research Applications
Radiation Resist Properties in Polymerization: Pentamethyldisilane has been found to enhance the properties of polymers such as PMMA (Polymethyl methacrylate) when used as a chain transfer agent. This results in better performance as a radiation resist, which is crucial for applications requiring exposure to radiation without degradation .
Reactivity with Silyl Radicals: Research has been conducted on the reactivity of trimethyl-and dimethyl-silyl radicals with pentamethyldisilane. Understanding these reactions is important for the synthesis of complex silicon-containing compounds and can have implications in materials science .
Safety and Hazards
Pentamethyldisilane is classified as a flammable liquid (Category 2, H225) according to the GHS classification . It has a flash point of -10 °C in a closed cup . The safety data sheet recommends wearing protective gloves, protective clothing, eye protection, and face protection when handling this substance .
Mecanismo De Acción
Target of Action
Pentamethyldisilane, with the linear formula (CH3)3SiSi(CH3)2H , is an organosilicon compound The primary targets of pentamethyldisilane are not well-documented in the literature
Mode of Action
It’s known that during pyrolysis, pentamethyldisilane undergoes a reaction resulting in the formation of trimethylsilane and heptamethyltrisilane . This suggests that it may interact with its targets through a process of thermal decomposition.
Biochemical Pathways
The formation of trimethylsilane and heptamethyltrisilane during its pyrolysis suggests that it may be involved in silicon-based biochemical pathways .
Pharmacokinetics
It’s known that pentamethyldisilane is a liquid at room temperature with a boiling point of 98-99 °C . This could potentially impact its bioavailability and distribution in an organism.
Result of Action
It’s known that during pyrolysis, pentamethyldisilane results in the formation of trimethylsilane and heptamethyltrisilane . This suggests that it may have a role in the synthesis or degradation of these compounds.
Action Environment
The action of pentamethyldisilane can be influenced by environmental factors such as temperature. For instance, its pyrolysis occurs at temperatures in the range of 591–639 K . This suggests that the compound’s action, efficacy, and stability may be temperature-dependent.
Propiedades
IUPAC Name |
dimethylsilyl(trimethyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H16Si2/c1-6(2)7(3,4)5/h6H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQRQPAFALORSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylsilyl(trimethyl)silane | |
CAS RN |
812-15-7 |
Source


|
| Record name | Disilane, pentamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


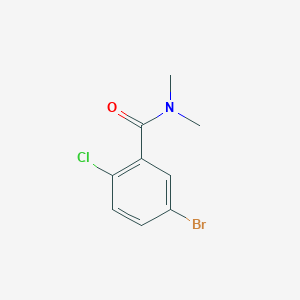
![2-Chloroimidazo[1,2-a]pyridine](/img/structure/B1597247.png)
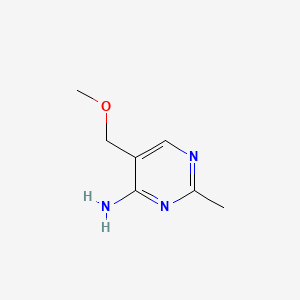
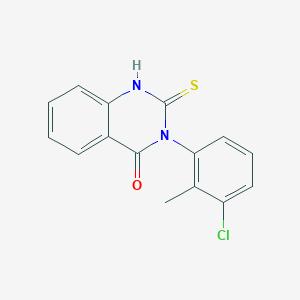
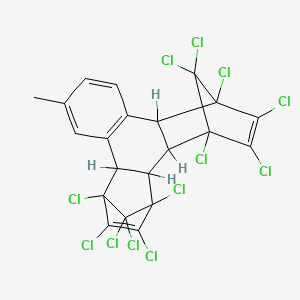
![[1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B1597252.png)

![2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B1597257.png)
![2,4-Dimethylbenzo[h]quinoline](/img/structure/B1597259.png)
